1-Propanamine, 3-azido-

Vue d'ensemble

Description

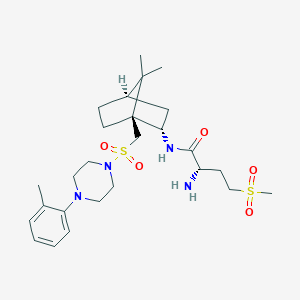

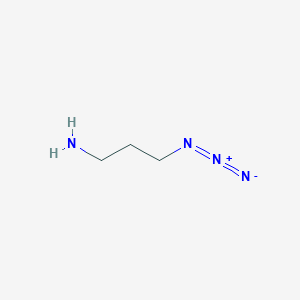

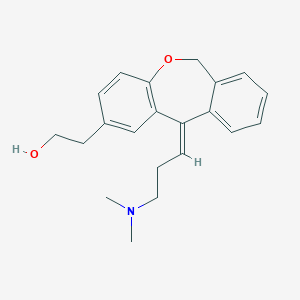

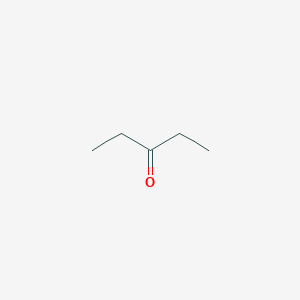

1-Propanamine, 3-azido-, also known as 3-Azido-1-propylamine, is a chemical compound with the molecular formula C3H8N4 . It is a clear colorless to pale yellow liquid . This compound is used in the preparation of perylenedimides derivative by reacting with 1,6,7,12-tetrachloroperylene-3,4:9,10-tetracarboxyanhydride, which is used in click chemistry .

Synthesis Analysis

The synthesis of amines, such as 1-Propanamine, 3-azido-, can be achieved through various methods including the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of 1-Propanamine, 3-azido- consists of three carbon atoms, eight hydrogen atoms, and four nitrogen atoms, giving it a molecular weight of 100.12 g/mol .Chemical Reactions Analysis

1-Propanamine, 3-azido- is used in click chemistry, a type of chemical reaction that joins small units together in a modular fashion, forming more complex structures . It can react with the starch sugar of potato starch for complexation and transfection of plasmid DNA .Physical And Chemical Properties Analysis

1-Propanamine, 3-azido- is a liquid at room temperature with a density of 1.020 g/mL at 25 °C . It has a refractive index of 1.471 .Applications De Recherche Scientifique

Click Chemistry

3-Azido-1-propanamine is a modified azide reagent that is used in click chemistry . Click chemistry is a type of chemical synthesis that is characterized by its efficiency and versatility, making it useful in a wide range of applications, including materials science, pharmaceuticals, and bioconjugation .

Synthesis of High-Generation Dendrimers

3-Azido-1-propanamine can be used to functionalize Bismethylolpropionic acid (bis-MPA) monomers with an azide functional group to generate high-generation dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions, and they have applications in drug delivery, diagnostics, and nanotechnology .

Preparation of Perylenedimides Derivative

3-Azido-1-propanamine is used in the preparation of perylenedimides derivative by reacting with 1,6,7,12-tetrachloroperylene-3,4:9,10-tetracarboxyanhydride . Perylenedimides are a class of organic compounds that are used in organic electronics and photonics due to their excellent electronic and optical properties .

Photodynamic Therapy

3-Azido-1-propanamine can be used to create a clickable zinc tetraphenylporphyrin scaffold with an azido group, which is applicable in photodynamic therapy . Photodynamic therapy is a treatment that uses light-sensitive compounds to destroy cancer cells .

Study of Multivalent Carbohydrate-Protein Interactions

3-Azido-1-propanamine may be used in the synthesis of mannopyranoside dendrimers for studying multivalent carbohydrate-protein interactions . These interactions play a crucial role in many biological processes, including cell-cell recognition and adhesion, and the immune response .

6. Reactivity with Carbonyl and Carboxyl Groups 3-Azido-1-propanamine is an azido-containing reagent with carbonyl and carboxyl reactivity . This makes it useful in a variety of chemical reactions, including the formation of amides, esters, and other functional groups .

Mécanisme D'action

Target of Action

3-Azidopropan-1-amine, also known as 3-Azido-1-propanamine, 3-azidopropylamine, or 1-Propanamine, 3-azido-, is a versatile compound used in the field of chemistry, particularly in the realm of click chemistry . The primary targets of this compound are typically organic molecules that it can functionalize, such as Bismethylolpropionic acid (bis-MPA) monomers .

Mode of Action

The compound interacts with its targets through a process known as click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . This is achieved through the azide functional group present in the 3-Azidopropan-1-amine, which allows it to readily react with other compounds .

Biochemical Pathways

In the context of biochemical pathways, 3-Azidopropan-1-amine is used to generate high-generation dendrimers . It can also be used in the preparation of perylenedimides derivative by reacting with 1,6,7,12-tetrachloroperylene-3,4:9,10-tetracarboxyanhydride . These processes are part of the broader field of click chemistry, which is used in various biochemical applications .

Pharmacokinetics

It’s known that the compound is soluble in dmso, dmf, dcm, chloroform, thf, and water , which suggests it could have good bioavailability.

Result of Action

The result of 3-Azidopropan-1-amine’s action is the creation of new compounds through click chemistry . For example, it can be used to functionalize Bismethylolpropionic acid (bis-MPA) monomers, leading to the creation of high-generation dendrimers . It can also be used in the synthesis of a perylenedimides derivative .

Action Environment

The action of 3-Azidopropan-1-amine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that the compound’s stability and efficacy could be affected by temperature. Additionally, its solubility in various solvents indicates that the choice of solvent can also impact its action.

Safety and Hazards

1-Propanamine, 3-azido- is classified as a flammable liquid and vapor, and it is toxic if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

3-azidopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBOVXXFJYJYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236880 | |

| Record name | 1-Propanamine, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanamine, 3-azido- | |

CAS RN |

88192-19-2 | |

| Record name | 3-Azidopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azidopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Azidopropylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQB6KK2S9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is 3-Azidopropylamine useful in polymer chemistry?

A: 3-Azidopropylamine is a versatile building block in polymer synthesis due to its azide group's ability to undergo click reactions. This allows researchers to attach it to polymers containing alkyne groups, creating complex architectures. For example, researchers have used 3-Azidopropylamine to synthesize well-defined AB2 Y-shaped miktoarm star polypeptide copolymers. [] This involved creating azide-terminated polypeptides and then reacting them with dialkynyl-functionalized counterparts via copper(I)-catalyzed cycloaddition, demonstrating the compound's utility in creating unique polymer structures.

Q2: How does 3-Azidopropylamine interact with Lysyl Oxidase, and why is this significant?

A: 3-Azidopropylamine exhibits a remarkably high affinity for the enzyme Lysyl Oxidase (LOX). [] While the exact mechanism is still under investigation, it is hypothesized that the azide group interacts directly with the copper ion present in the enzyme's active site. This interaction is significant because it makes 3-Azidopropylamine a potentially valuable tool for studying LOX activity and developing new inhibitors. This is particularly relevant because LOX plays a crucial role in the formation of collagen and elastin cross-links, making it a potential target for therapies addressing fibrosis and other diseases. []

Q3: Can 3-Azidopropylamine be used to modify nanoparticles?

A: Yes, the reactivity of 3-Azidopropylamine makes it valuable for modifying nanoparticles. Researchers have demonstrated the synthesis of gold nanoparticle-incorporated core and shell crosslinked micelles using a 3-Azidopropylamine derivative. [] This involved creating a thermoresponsive block copolymer containing a 3-Azidopropylamine-derived monomer. At elevated temperatures, this copolymer formed micelles which were then crosslinked and used as templates for gold nanoparticle incorporation. This example highlights the potential of using 3-Azidopropylamine derivatives to create nanomaterials with controlled structures and properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)